5-Isoxazolecarboxylic acid, 2,3-dihydro-2-methyl-3-phenyl-, methyl ester

Description

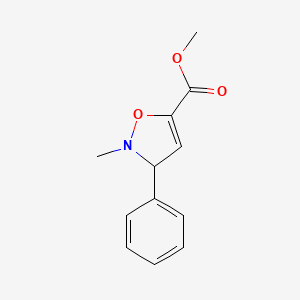

The compound 5-Isoxazolecarboxylic acid, 2,3-dihydro-2-methyl-3-phenyl-, methyl ester features a partially saturated isoxazole ring (2,3-dihydro), a methyl group at position 2, a phenyl group at position 3, and a methyl ester at the carboxylic acid position.

Properties

CAS No. |

87352-10-1 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

methyl 2-methyl-3-phenyl-3H-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C12H13NO3/c1-13-10(9-6-4-3-5-7-9)8-11(16-13)12(14)15-2/h3-8,10H,1-2H3 |

InChI Key |

VQQMAAFLAKVQBM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C=C(O1)C(=O)OC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cycloaddition of Nitrile Oxides with Dipolarophiles

The primary synthetic route to this compound involves the generation of nitrile oxides in situ, which then undergo 1,3-dipolar cycloaddition with appropriate dipolarophiles such as substituted alkenes or alkynes to form the isoxazole ring.

- Nitrile Oxide Generation: Typically, nitrile oxides are generated from aldoximes or hydroximoyl chlorides by treatment with oxidizing agents or base-mediated dehydrohalogenation.

- Cycloaddition Reaction: The nitrile oxide reacts with a dipolarophile bearing the desired substituents (e.g., methyl and phenyl groups) to yield the 2,3-dihydroisoxazole ring system.

- Esterification: The carboxylic acid functionality is introduced or preserved as a methyl ester during or after ring formation to afford the methyl ester derivative.

This method is favored for its high regioselectivity and yields, and the products are often characterized by NMR spectroscopy and X-ray crystallography to confirm structure and purity.

Hydroxylamine-Mediated Isoxazole Ring Formation (Patent-Based Method)

A related industrially applicable method for isoxazolecarboxylic acid derivatives involves reacting α,β-unsaturated esters or ketoesters with hydroxylamine under controlled temperature conditions (0 to 40°C) in various solvents (ethers, aromatic hydrocarbons, halogenated hydrocarbons).

- Step 1: Reaction of starting ketoester with hydroxylamine hydrochloride in ethanol at room temperature for several hours produces an intermediate isoxazoline ester.

- Step 2: The intermediate is extracted, washed, and purified by distillation or crystallization.

- Step 3: Hydrolysis under basic conditions (e.g., sodium hydroxide) followed by acidification yields the isoxazolecarboxylic acid or its ester derivatives.

- Step 4: Final purification involves crystallization from ethyl acetate or similar solvents.

This method is scalable and suitable for industrial synthesis, providing good yields and purity. The reaction conditions and purification steps are critical to avoid decomposition of unstable intermediates.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The nitrile oxide cycloaddition method is the most direct and widely used for synthesizing substituted isoxazoles, including methyl esters, due to its efficiency and ability to introduce diverse substituents.

- Hydroxylamine-mediated synthesis is well-documented in patents for related isoxazolecarboxylic acids and esters, emphasizing temperature control and solvent choice to manage intermediate stability.

- Purification typically involves extraction, washing with aqueous solutions (water, sodium bicarbonate, brine), drying over anhydrous salts, and crystallization from ethyl acetate or similar solvents.

- Characterization by NMR (chemical shifts consistent with isoxazole ring protons and substituents), melting point determination, and elemental analysis confirms product identity and purity.

- The methyl ester functionality is generally stable under the reaction and purification conditions but may require protection from strong bases or acids during hydrolysis steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-phenyl-2,3-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 203.24 g/mol. Its structure features an isoxazole ring, which is known for its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the isoxazole structure can enhance antibacterial effects against various pathogens. The methyl ester form has been linked to improved solubility and bioavailability, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Compounds featuring the isoxazole moiety have demonstrated anti-inflammatory properties in various biological assays. The methyl ester derivative has been evaluated for its ability to inhibit inflammatory pathways, showing promise in treating conditions like arthritis and other inflammatory diseases.

Insecticidal Activity

The compound has been assessed for its potential as an insecticide. Research has indicated that it can be effective against specific pests, such as aphids, which are significant agricultural pests. The mechanism involves disrupting the nervous system of the insects, leading to mortality.

Plant Growth Regulation

There is emerging evidence that 5-Isoxazolecarboxylic acid derivatives can act as plant growth regulators. They may influence growth patterns and stress responses in plants, enhancing yield and resilience against environmental stressors.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-phenyl-2,3-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison of the target compound with similar isoxazolecarboxylic acid esters, focusing on substituents, molecular properties, and functional group variations.

Structural Features and Molecular Properties

*Estimated based on structure.

Key Observations:

Ring Saturation : The target compound and the cyclohexyl-pentyl derivative () share a 2,3-dihydro isoxazole core, reducing ring planarity and altering conjugation compared to aromatic analogs (e.g., ). This saturation may increase susceptibility to ring-opening reactions under acidic/basic conditions.

Bulky Substituents: The cyclohexyl and pentyl groups in significantly increase molecular weight (371.51 vs. ~219.24), reducing solubility and bioavailability. Halogenation: The 3-iodophenyl group in adds steric bulk and lipophilicity, which may improve cell membrane penetration but complicate synthetic purification.

Ester Groups : Methyl esters (target, ) are generally more hydrolytically labile than ethyl esters (), impacting in vivo stability.

Biological Activity

5-Isoxazolecarboxylic acid, 2,3-dihydro-2-methyl-3-phenyl-, methyl ester is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Overview of Biological Activity

The biological activity of isoxazole derivatives has been extensively studied, revealing their potential as therapeutic agents. The compound exhibits notable effects against various pathogens and cancer cell lines while showing minimal toxicity.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains. The following table summarizes the minimum inhibitory concentrations (MIC) against various strains of Mtb:

| Compound | MIC (µg/mL) | Strain Type |

|---|---|---|

| 5-Isoxazolecarboxylic acid methyl ester | 0.5 - 8 | Drug-susceptible Mtb H37Rv |

| 5-Isoxazolecarboxylic acid methyl ester | 1 - 4 | Drug-resistant Mtb |

In a study evaluating a series of isoxazole-carboxylic acid methyl esters, compounds demonstrated substantial inhibition of Mtb with no significant cytotoxicity towards Vero cells, indicating a promising therapeutic profile for tuberculosis treatment .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A series of isoxazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. The following table presents the half-maximal inhibitory concentrations (IC50) for selected derivatives:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 2d | Hep3B | 23 | Induces apoptosis |

| 2e | HeLa | 15.48 | Cell cycle arrest at G2/M phase |

| 2a | MCF-7 | 39.80 | Antioxidant activity |

Compounds 2d and 2e showed significant anticancer activity with IC50 values comparable to known chemotherapeutics, indicating their potential as effective cancer treatments .

Anti-inflammatory Activity

Isoxazole derivatives have also been reported to exhibit anti-inflammatory properties. For instance, certain derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes. The following table summarizes the anti-inflammatory activity:

| Compound | Activity Type | Inhibition (%) |

|---|---|---|

| Isoxazole derivative | COX-2 inhibition | >70 |

| Isoxazole derivative | Lipoxygenase inhibition | >60 |

These findings suggest that isoxazole derivatives can be developed into anti-inflammatory agents with specific action against COX-2 and lipoxygenase pathways .

Case Studies and Research Findings

- Tuberculosis Treatment : A study focused on synthesizing urea and thiourea variants of isoxazole derivatives demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mtb. The lead compound exhibited an MIC of 0.25 µg/mL against the susceptible strain .

- Cancer Research : In another study evaluating the cytotoxic effects on cancer cell lines, compounds derived from isoxazole showed significant promise in inducing apoptosis in Hep3B cells while also reducing alpha-fetoprotein secretion, a marker for liver cancer progression .

- Anti-inflammatory Studies : Research indicated that specific isoxazole derivatives effectively suppressed inflammation in animal models, outperforming traditional anti-inflammatory drugs like dexamethasone .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5-isoxazolecarboxylic acid, 2,3-dihydro-2-methyl-3-phenyl-, methyl ester, and how can reaction conditions be tailored to enhance yield?

- Methodology : A practical synthesis involves cyclocondensation of substituted oximes with β-keto esters. For example, benzaldehyde oxime and ethyl acetoacetate can be heated with anhydrous ZnCl₂ at 60°C under solvent-free conditions to form the isoxazole core. Subsequent ester hydrolysis (using 5% NaOH) and acidification yield the carboxylic acid intermediate, which is esterified with methanol under acidic conditions. Yield optimization requires adjusting stoichiometry (e.g., 1:2 oxime:β-keto ester ratio), reaction time (monitored by TLC), and purification via recrystallization (e.g., ethanol) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify protons on the dihydroisoxazole ring (e.g., δ 2.1–2.3 ppm for CH₃ at C2) and aromatic protons from the phenyl group (δ 7.2–7.5 ppm). The methyl ester appears as a singlet at δ 3.6–3.8 ppm.

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and isoxazole ring vibrations (1600–1650 cm⁻¹).

- MS : Molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., C₁₂H₁₃NO₃: 219.24 g/mol). Purity is validated by HPLC (≥95% area) and elemental analysis .

Q. What factors influence the stability of this compound during storage and experimental use?

- Methodology : Stability is affected by humidity, light, and temperature. Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the ester. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring to detect degradation products (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How do conformational dynamics of the isoxazole ring and substituents impact reactivity, as revealed by X-ray crystallography?

- Methodology : Single-crystal XRD analysis (e.g., using Mo-Kα radiation) reveals torsional angles (e.g., C1-C6-C7-N8 = -54.4°) and intermolecular interactions. The syn-clinal conformation of the phenyl ring relative to the isoxazole core influences steric hindrance. Hydrogen bonding (O–H···O) and π-π stacking (3.96 Å interplanar distance) dictate crystal packing and solubility. These structural insights guide solvent selection for recrystallization and predict reactivity toward electrophiles/nucleophiles .

Q. What strategies resolve contradictions between chromatographic purity (HPLC) and spectroscopic (NMR) data?

- Methodology : Discrepancies may arise from co-eluting impurities or residual solvents. Use orthogonal methods:

- 2D NMR (COSY, HSQC) : Detect spin systems masked in 1D NMR.

- LC-MS : Correlate HPLC peaks with molecular ions.

- DSC/TGA : Identify thermally labile impurities undetected by chromatography.

- Re-crystallization : Repurify and reanalyze to confirm if discrepancies persist .

Q. Which functionalization sites on the isoxazole core are optimal for derivatization in SAR studies without destabilizing the ring?

- Methodology : The C5-carboxylate ester is a prime site for hydrolysis to carboxylic acids or amidation. Substituents at C3 (phenyl) tolerate halogenation or methoxylation for electronic modulation. Avoid modifications at C2 (methyl) to prevent steric clashes. For example, coupling with benzyloxycarbonylaminoethyl groups (via EDCI/HOBt) introduces polar side chains while maintaining ring integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.